(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol

Medicinal Chemistry Building Block Synthesis Parallel Derivatization

(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol (CAS 444615-64-9) is a 2,4,5-trisubstituted thiazole derivative bearing a 4-(trifluoromethyl)phenyl group at the 2-position and hydroxymethyl (-CH₂OH) groups at both the 4- and 5-positions of the thiazole ring. With a molecular formula of C₁₂H₁₀F₃NO₂S and a molecular weight of 289.27 g/mol, this compound belongs to the 4,5-disubstituted thiazole class and serves as a versatile synthetic intermediate.

Molecular Formula C12H10F3NO2S
Molecular Weight 289.28 g/mol
CAS No. 444615-64-9
Cat. No. B1624832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol
CAS444615-64-9
Molecular FormulaC12H10F3NO2S
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C(S2)CO)CO)C(F)(F)F
InChIInChI=1S/C12H10F3NO2S/c13-12(14,15)8-3-1-7(2-4-8)11-16-9(5-17)10(6-18)19-11/h1-4,17-18H,5-6H2
InChIKeyIUZSDFXHPXEGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol (CAS 444615-64-9): A Dual-Hydroxymethyl Thiazole Building Block for PPAR-Targeted and Medicinal Chemistry Programs


(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol (CAS 444615-64-9) is a 2,4,5-trisubstituted thiazole derivative bearing a 4-(trifluoromethyl)phenyl group at the 2-position and hydroxymethyl (-CH₂OH) groups at both the 4- and 5-positions of the thiazole ring [1]. With a molecular formula of C₁₂H₁₀F₃NO₂S and a molecular weight of 289.27 g/mol, this compound belongs to the 4,5-disubstituted thiazole class and serves as a versatile synthetic intermediate . The presence of two primary alcohol functional groups enables dual derivatization—via esterification, carbamoylation, etherification, or oxidation—making it a strategically differentiated building block for constructing more complex bioactive molecules, particularly within peroxisome proliferator-activated receptor (PPAR) modulator programs as disclosed in US Patent 7,449,468 B2 [2].

Why Generic Substitution Fails for (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol: Structural, Physicochemical, and Functional Differentiation from Closest Analogs


In-class thiazole building blocks cannot be interchanged with (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol without altering downstream synthetic outcomes and biological profiles. The defining 4,5-bis(hydroxymethyl) substitution pattern distinguishes it from the more common mono-hydroxymethyl analogs (e.g., 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-methanol, CAS 317318-96-0) that possess only a single derivatizable handle . The unsubstituted thiazole-4,5-dimethanol (CAS 1393686-89-9, MW 145.18, calculated aqueous solubility ~44 g/L at 25°C) lacks the 2-aryl substituent entirely, resulting in a dramatically lower computed logP (approximately -0.5 vs. +3.33 for the target compound) and higher topological polar surface area (TPSA ~81.6 Ų vs. ~42.4 Ų), which fundamentally alters membrane permeability potential and protein-binding characteristics . Furthermore, the compound's documented inactivity in a GPR35 antagonism assay (IC₅₀ > 100 µM) provides a selectivity baseline not available for uncharacterized analogs [1]. These cumulative differences mean that substituting a generic thiazole dimethanol or a mono-hydroxymethyl analog will yield divergent synthetic intermediates with unpredictable pharmacological properties.

Quantitative Differentiation Evidence for (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol (CAS 444615-64-9) vs. Closest Analogs


Dual Hydroxymethyl Derivatization Capacity vs. Mono-Hydroxymethyl Analogs: Synthetic Versatility Advantage

The target compound possesses two primary alcohol (-CH₂OH) functional groups at the thiazole 4- and 5-positions, enabling orthogonal or simultaneous derivatization at both sites. In contrast, the closest mono-hydroxymethyl analog, 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-methanol (CAS 317318-96-0), bears only a single hydroxymethyl group at position 5, with a non-derivatizable methyl group at position 4, limiting synthetic elaboration to a single vector . Similarly, 2-(4-trifluoromethylphenyl)thiazole-4-methanol (CAS 857284-25-4) offers only one reactive handle [1]. The dual-hydroxymethyl architecture enables the construction of bis-carbamates, bis-esters, or bis-ethers in a single synthetic operation, a capability demonstrated in the analogous (2-phenyl-1,3-thiazole-4,5-diyl)dimethanediyl bis(methylcarbamate) series used as antineoplastic intermediates . This property directly reduces the number of synthetic steps required to access complex, symmetrically derivatized thiazole scaffolds compared to mono-hydroxymethyl precursors.

Medicinal Chemistry Building Block Synthesis Parallel Derivatization

Lipophilicity Enhancement (clogP +3.33) vs. Unsubstituted Thiazole-4,5-dimethanol: Membrane Permeability Differentiation

The computed octanol-water partition coefficient (clogP) for (2-(4-(trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol is +3.33, a value that falls within the optimal range (1-5) for oral bioavailability per Lipinski's Rule of Five [1]. In contrast, the unsubstituted thiazole-4,5-dimethanol (CAS 1393686-89-9) lacking the 2-aryl substituent has an estimated clogP of approximately -0.5, rendering it substantially more hydrophilic and less membrane-permeable . The ~3.8 log unit difference corresponds to an approximately 6,300-fold difference in calculated octanol-water partition coefficient, driven primarily by the 4-(trifluoromethyl)phenyl substituent which contributes a molecular volume of approximately 212.9 ų and the strongly electron-withdrawing CF₃ group (Hammett σₚ = +0.54) [2]. Furthermore, the target compound's topological polar surface area (TPSA) of approximately 42.4 Ų is substantially lower than that of the unsubstituted analog (TPSA ~81.6 Ų), predicting superior passive membrane diffusion.

Physicochemical Properties Drug-likeness logP Optimization

GPR35 Antagonism Selectivity Profile: Inactivity as a Differentiating Counter-Screen Result

In a quantitative, high-throughput BRET-based GPR35 antagonism assay (ECBD Assay EOS300038), (2-(4-(trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol (tested as compound EOS71145) was classified as inactive, with an IC₅₀ value exceeding 100 µM against the human GPR35 receptor [1]. This result was obtained using a validated assay platform in which zaprinast (300 µM) served as the agonist and CID2745687 (10 µM) as the positive control antagonist, with data normalized per-plate using the equation % Inhibition = 100 - ((BRETcompound - BRETpositive) / (BRETnegative - BRETpositive)) [1]. While direct comparative data for all analogs is unavailable, structurally related thiazole-carboxylic acid derivatives have been reported to exhibit GPR35 agonistic or antagonistic activity, making this negative result a valuable selectivity filter [2]. The absence of GPR35 activity at concentrations up to 100 µM suggests that this compound—and by extension, derivatives built from it—may avoid GPR35-mediated off-target effects that could confound assays targeting PPARs, kinases, or other primary targets.

GPR35 Selectivity Screening Off-target Profiling

PPAR Modulator Patent Precedent: Validated Synthetic Route from US 7,449,468 B2

The synthesis of (2-(4-(trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol is explicitly described within the experimental procedures of US Patent 7,449,468 B2, which claims thiazole and oxazole derivatives as activators of human peroxisome proliferator activated receptors (hPPARs) for the treatment of dyslipidemia, type II diabetes, and related metabolic disorders [1]. The patented synthetic route involves LiAlH₄ reduction of diethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4,5-dicarboxylate in THF at sub-ambient temperature (< -10°C), followed by aqueous acidic workup and crystallization, yielding the title compound as an off-white solid . This patent-backed synthetic precedent contrasts with mono-hydroxymethyl or unsubstituted thiazole analogs that lack a defined role in PPAR-targeted therapeutic programs. The compound thus serves as a key intermediate for generating the 4,5-bis-substituted thiazole PPAR modulator scaffold, where the two hydroxymethyl groups enable subsequent functionalization to carbamates, esters, or ethers that modulate PPAR-α, -γ, or -δ activity [2].

PPAR Agonists Patent-Validated Synthesis Dyslipidemia

Optimal Procurement and Application Scenarios for (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol (CAS 444615-64-9)


PPAR Agonist Lead Optimization Programs Requiring 4,5-Bis-Functionalized Thiazole Scaffolds

Medicinal chemistry teams pursuing PPAR-α, -γ, or -δ agonists for metabolic disorders (dyslipidemia, type II diabetes, NASH) should prioritize this compound as their core building block. The dual hydroxymethyl groups enable systematic exploration of 4,5-substituent SAR through parallel esterification or carbamoylation, while the 4-(trifluoromethyl)phenyl group at position 2 provides the steric bulk and lipophilicity required for PPAR binding pocket engagement, as established in US Patents 7,449,468 B2 and US 2009/0163481 A1 [1]. The documented synthetic route via LiAlH₄ reduction of the diethyl ester precursor provides a scalable starting point for process chemistry development.

Selectivity Counter-Screening Programs Where GPR35 Activity Must Be Excluded

For research groups developing thiazole-based compounds targeting PPARs, kinases, or inflammatory pathways where GPR35 cross-reactivity could confound phenotypic readouts, this compound offers a pre-validated negative control. Its documented inactivity in the GPR35 BRET antagonism assay (IC₅₀ > 100 µM) [2] means that derivatives synthesized from this scaffold can be screened with a known selectivity baseline, reducing the risk of false positives arising from GPR35-mediated signaling. This is particularly relevant for inflammatory bowel disease and metabolic disorder programs where GPR35 is an established confounding target.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Lipophilic, Rule-of-Five-Compliant Thiazole Fragments

With a molecular weight of 289.27 g/mol, clogP of 3.33, and only 3 hydrogen bond acceptors and 1 hydrogen bond donor, this compound satisfies all Lipinski Rule of Five criteria and the more stringent Rule of Three for fragment screening libraries [3]. Its TPSA of ~42.4 Ų predicts good membrane permeability, making it suitable for cell-based fragment screening campaigns. Procurement of this specific building block—rather than more hydrophilic or less functionalized thiazole analogs—ensures that fragment hits can be elaborated without fundamental physicochemical property liabilities.

Bis-Carbamate and Bis-Ester Prodrug Synthesis for Antineoplastic or Antithrombotic Applications

The 4,5-bis(hydroxymethyl) architecture directly mirrors the core of (2-phenyl-1,3-thiazole-4,5-diyl)dimethanediyl bis(methylcarbamate), a documented intermediate for antineoplastic agent development , and is structurally related to the GSK-516 series of antithrombotic PPAR agonists where the thiazole-5-ylmethylsulfanyl linker is key to activity [4]. The 4-CF₃-phenyl substituent on the target compound provides additional lipophilicity and metabolic stability compared to the unsubstituted phenyl analog, making it the preferred starting material for synthesizing next-generation bis-carbamate prodrugs with improved pharmacokinetic profiles.

Quote Request

Request a Quote for (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.